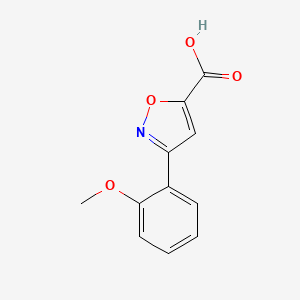

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)8-6-10(11(13)14)16-12-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUJICWJBDOFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651636 | |

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-84-7 | |

| Record name | 3-(2-Methoxyphenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methoxyphenyl)-5-isoxazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and agrochemical research.[1] The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] This document will detail a robust and widely applicable synthetic strategy, grounded in the principles of 1,3-dipolar cycloaddition, offering insights into the reaction mechanism, experimental protocols, and characterization of the target compound.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] This structural motif is found in numerous clinically approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[4][7] The unique electronic properties and metabolic stability of the isoxazole ring make it a valuable component in the design of novel therapeutic agents.[1] 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid, in particular, serves as a key building block for the synthesis of more complex molecules targeting a range of biological targets, from neurological disorders to agricultural pests.[1]

Synthetic Strategy: A [3+2] Cycloaddition Approach

The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][7][8] This reaction, often referred to as a Huisgen cycloaddition, provides a highly regioselective route to the isoxazole core.[8] Our strategy for the synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid will proceed in three key stages:

-

Formation of 2-Methoxybenzaldehyde Oxime: The starting material for our nitrile oxide.

-

In Situ Generation of 2-Methoxybenzonitrile Oxide and Cycloaddition: The core isoxazole ring formation.

-

Hydrolysis of the Ester: Conversion of the resulting isoxazole ester to the final carboxylic acid.

This approach is favored for its operational simplicity, use of readily available starting materials, and generally high yields.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from 2-methoxybenzaldehyde and culminating in the target carboxylic acid.

Caption: Synthetic workflow for 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methoxybenzaldehyde Oxime

The initial step involves the condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.[9] This reaction is typically straightforward and proceeds in high yield.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Methoxybenzaldehyde | 136.15 | 10.0 | 1.36 g |

| Hydroxylamine Hydrochloride | 69.49 | 15.0 | 1.04 g |

| Sodium Acetate (anhydrous) | 82.03 | 15.0 | 1.23 g |

| Ethanol | - | - | 20 mL |

| Water | - | - | 10 mL |

Procedure:

-

To a 100 mL round-bottom flask, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) and ethanol (20 mL). Stir the mixture until the aldehyde has completely dissolved.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) in water (10 mL).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methoxybenzaldehyde oxime as a white solid.[10]

Expected Yield: >90%

Part 2: Synthesis of Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate

This step is the core of the synthesis, involving the in-situ generation of 2-methoxybenzonitrile oxide from the oxime, followed by its [3+2] cycloaddition with ethyl propiolate.[11] An oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), is used to convert the oxime to the nitrile oxide.[11]

Caption: Mechanism of nitrile oxide formation and cycloaddition.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Methoxybenzaldehyde Oxime | 151.16 | 5.0 | 0.76 g |

| N-Chlorosuccinimide (NCS) | 133.53 | 5.5 | 0.73 g |

| Ethyl Propiolate | 98.10 | 6.0 | 0.59 g |

| Triethylamine (TEA) | 101.19 | 6.0 | 0.84 mL |

| Dichloromethane (DCM) | - | - | 30 mL |

Procedure:

-

Dissolve 2-methoxybenzaldehyde oxime (0.76 g, 5.0 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (0.73 g, 5.5 mmol) portion-wise to the stirred solution.

-

After the addition of NCS is complete, add triethylamine (0.84 mL, 6.0 mmol) dropwise to the reaction mixture. The formation of the nitrile oxide is often accompanied by the formation of a precipitate (succinimide).

-

To the in-situ generated nitrile oxide, add ethyl propiolate (0.59 g, 6.0 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate.[11]

Expected Yield: 60-80%

Part 3: Hydrolysis of Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[12] This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 3-(2-Methoxyphenyl)isoxazole-5-carboxylate | 247.25 | 3.0 | 0.74 g |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 | 0.24 g |

| Ethanol | - | - | 15 mL |

| Water | - | - | 5 mL |

| Hydrochloric Acid (HCl), 1M | - | - | As needed |

Procedure:

-

Dissolve ethyl 3-(2-methoxyphenyl)isoxazole-5-carboxylate (0.74 g, 3.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

-

Add sodium hydroxide (0.24 g, 6.0 mmol) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid.

Expected Yield: >85%

Characterization of the Final Product

The structure and purity of the synthesized 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the methoxyphenyl group, a singlet for the isoxazole proton, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances corresponding to the carbons of the isoxazole ring, the methoxyphenyl group, the methoxy carbon, and the carboxylic acid carbonyl. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₉NO₄ (219.05 g/mol ). |

| FT-IR | Characteristic absorption bands for the C=O stretch of the carboxylic acid, O-H stretch of the carboxylic acid, C=N stretch of the isoxazole ring, and C-O stretches of the ether. |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction step can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of reaction completion and the formation of any byproducts. The purification of intermediates and the final product via crystallization and column chromatography ensures the removal of impurities. Finally, the comprehensive characterization of the final compound using a suite of spectroscopic techniques provides definitive confirmation of its identity and purity.

Conclusion

The synthesis of 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid via a [3+2] cycloaddition pathway represents a reliable and efficient method for accessing this valuable chemical entity. The procedures outlined in this guide, from the preparation of the starting oxime to the final hydrolysis, are based on well-established chemical principles and provide a clear roadmap for researchers in the field. The versatility of the isoxazole scaffold ensures that this compound will continue to be a cornerstone in the development of new pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. nveo.org [nveo.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. 2-Methoxybenzaldehyde oxime | 29577-53-5 | FM67551 [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid, a pivotal scaffold in contemporary medicinal chemistry. While direct biological activity of the core molecule is not extensively documented, its value as a versatile building block for the synthesis of potent and specific therapeutic agents is well-established. This document will explore the synthetic pathways leveraging this isoxazole derivative and detail the established biological activities of its progeny, focusing on anticancer and anti-inflammatory applications. By providing a comprehensive overview of its derivatization and subsequent biological evaluation, this guide serves as a critical resource for researchers engaged in the discovery of novel therapeutics.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability, ability to engage in various non-covalent interactions with biological targets, and its synthetic tractability.[1][2] The isoxazole core is present in a number of approved drugs, underscoring its therapeutic relevance. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[3]

This compound, in particular, has emerged as a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its utility lies in the strategic placement of three key functional and structural elements: the isoxazole core, a methoxy-substituted phenyl ring, and a reactive carboxylic acid group. This combination allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Synthetic Utility and Derivatization Strategies

The primary role of this compound in drug discovery is as a starting material for the synthesis of more complex molecules, most notably amides and esters. The carboxylic acid moiety provides a convenient handle for coupling with a wide variety of amines and alcohols, enabling the generation of large and diverse chemical libraries for biological screening.

Amide Synthesis: A Gateway to Bioactive Compounds

The conversion of the carboxylic acid to an amide is a common and highly effective strategy to enhance biological activity and improve drug-like properties. Amide derivatives of isoxazoles have shown significant promise in various therapeutic areas.

Experimental Protocol: General Procedure for Isoxazole-Carboxamide Synthesis [2]

-

Activation of the Carboxylic Acid: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

-

Amine Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1N HCl) and a mild base (e.g., saturated NaHCO₃ solution), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

Biological Activities of this compound Derivatives

While the parent compound is primarily a synthetic intermediate, its derivatives have been shown to possess significant biological activities. The following sections detail the established anticancer and anti-inflammatory/analgesic properties of these derivatives.

Anticancer Activity

Derivatives of isoxazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][4][5] These studies reveal that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency.

Table 1: Cytotoxic Activity of Representative Isoxazole-Amide Derivatives [2]

| Compound ID | Amine Moiety | Cancer Cell Line | IC₅₀ (µg/mL) |

| 2d | 4-tert-Butylaniline | HeLa | 15.48 |

| Hep3B | ~23 | ||

| 2e | 2,5-Dimethoxyaniline | Hep3B | ~23 |

Note: The core structure in this study was 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a close analogue of the topic compound.

Mechanism of Action Insights:

Studies on related isoxazole amides have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, compounds 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle and shift the mode of cell death from necrosis to apoptosis in Hep3B cells.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [4]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Analgesic Activity

The isoxazole scaffold is a known pharmacophore for anti-inflammatory and analgesic agents. Derivatives of this compound are being explored for their potential in treating inflammatory conditions and pain.[1]

Studies on structurally related isoxazole carboxamides have demonstrated significant anti-nociceptive (analgesic) effects in animal models.[3] The mechanism of action for the anti-inflammatory effects of some isoxazole derivatives may involve the inhibition of proteinase-activated receptors (PAR-2), which are implicated in inflammatory diseases like rheumatoid arthritis.[6]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity [3]

-

Animal Acclimatization: Use male albino mice and allow them to acclimatize to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard analgesic drug (e.g., diclofenac).

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.

-

Observation: Immediately after the acetic acid injection, place the animals in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The derivatization of the carboxylic acid group of this compound is a key strategy in SAR studies.[7] By systematically modifying this position with a variety of amines and alcohols, researchers can probe the binding pocket of the biological target and optimize interactions. Key considerations in the SAR of isoxazole derivatives include:

-

Lipophilicity: Conversion of the carboxylic acid to esters or amides generally increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

-

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Introducing different substituents on the amide nitrogen can introduce new hydrogen bonding opportunities.

-

Steric Effects: The size and shape of the substituent on the amide or ester can influence how the molecule fits into the target's binding site, affecting potency and selectivity.

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug discovery. While not a therapeutic agent in its own right, it serves as a highly valuable and versatile starting point for the synthesis of a wide range of biologically active molecules. The established anticancer and anti-inflammatory potential of its derivatives underscores the importance of the isoxazole core in medicinal chemistry.

Future research should continue to explore the derivatization of this scaffold, employing both traditional and modern synthetic techniques. The use of computational modeling and structure-based drug design can further guide the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation of the biological targets and mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. View of Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats | Research Results in Pharmacology [rrpharmacology.ru]

- 7. benchchem.com [benchchem.com]

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Preamble: The Isoxazole Scaffold as a Privileged Pharmacophore

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in the design of a wide array of therapeutic agents.[1][2][3][4] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural feature in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide.[1] The isoxazole moiety's electronic properties and rigid planar structure allow it to participate in various non-covalent interactions with biological targets, making it a "privileged pharmacophore" in drug discovery.[1][5] This guide will provide an in-depth analysis of the potential mechanisms of action for the specific, yet lesser-studied compound, this compound, by drawing inferences from the well-established biological activities of its structural analogs.

Compound Profile: this compound

While extensive research on the specific biological activities of this compound is not yet prevalent in the public domain, its chemical structure allows for informed hypotheses regarding its potential mechanisms of action. The molecule can be deconstructed into three key components: the isoxazole-5-carboxylic acid core, the phenyl ring at the 3-position, and the methoxy substituent at the ortho-position of the phenyl ring. Each of these components is known to influence the pharmacological profile of related compounds. This compound is recognized as a versatile building block in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.[6]

| Property | Value |

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| Core Structure | Isoxazole-5-carboxylic acid |

| Key Substituents | 2-Methoxyphenyl group |

Hypothesized Mechanisms of Action

Based on the extensive literature on phenyl-isoxazole-carboxylic acid derivatives, we can propose several plausible mechanisms of action for this compound. These are presented below, along with the scientific rationale and suggested experimental validation protocols.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A significant number of isoxazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][5][7] The structural similarities between our target compound and known COX-2 inhibitors like Valdecoxib make this a primary hypothesized mechanism.

Scientific Rationale:

The general structure of many selective COX-2 inhibitors features a central heterocyclic ring with vicinal aryl rings. The carboxylic acid moiety on the isoxazole ring could mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing it to interact with the active site. The 3-phenyl group can fit into a hydrophobic pocket within the COX-2 active site, and substituents on this ring are known to influence potency and selectivity.[2] For instance, some sulfonylmethyl groups on the phenyl ring have been shown to be crucial for selective COX-2 inhibition.[2]

Proposed Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Proposed inhibitory action on the COX-2 pathway.

Experimental Validation Workflow:

A step-by-step protocol to determine the COX-inhibitory activity of the compound:

-

Enzyme Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 enzyme immunoassay kits.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations.

-

Incubate each enzyme (COX-1 and COX-2) with the compound at various concentrations for a specified time.

-

Add arachidonic acid to initiate the enzymatic reaction.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

-

Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

-

Cell-Based Assay:

-

Use a cell line that expresses COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Pre-treat the cells with varying concentrations of the target compound.

-

Stimulate the cells with LPS to induce COX-2 expression and prostaglandin production.

-

Measure the levels of PGE2 in the cell culture supernatant using ELISA.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

References

- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]

spectral data for 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

An In-Depth Technical Guide to the Spectral Analysis of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Introduction

3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid (Molecular Formula: C₁₁H₉NO₄, Molecular Weight: 219.19 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring an isoxazole core linked to a methoxy-substituted phenyl ring and a carboxylic acid moiety, makes it a valuable scaffold for synthesizing novel therapeutic agents.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

A thorough characterization of the molecular structure is the bedrock of any drug discovery program. Spectroscopic analysis provides the definitive evidence for chemical identity, purity, and conformation. This guide offers a comprehensive overview of the expected spectral data for 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic acid, grounded in the fundamental principles of each major analytical technique. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established chemical shift theory, fragmentation patterns, and vibrational frequencies of its constituent functional groups, supported by data from analogous structures.

The insights herein are intended for researchers, chemists, and drug development professionals to aid in the synthesis, identification, and quality control of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is to deconstruct the molecule into its core components to anticipate their spectroscopic signatures.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through the detailed interpretation of its NMR data. The principles discussed herein are grounded in established spectroscopic theory and supported by comparative data from analogous structures, offering a robust framework for understanding the molecule's spectral characteristics.

Introduction: The Structural Significance of Substituted Isoxazoles

Isoxazoles are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in various non-covalent interactions make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[2] The specific compound, 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, combines the isoxazole core with a methoxy-substituted phenyl ring and a carboxylic acid moiety, presenting a rich system for NMR analysis. Understanding the precise chemical environment of each proton and carbon atom is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity and biological interactions.

Predicted NMR Spectra and Structural Assignments

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the following numbering scheme is adopted for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid:

Caption: Molecular structure and atom numbering for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, which is typical for carboxylic acids in DMSO-d₆. |

| ~8.00 | dd | 1H | H6' | The ortho position to the isoxazole ring and meta to the methoxy group is expected to be deshielded. The coupling will be to H5' (ortho, J ≈ 7-8 Hz) and H4' (meta, J ≈ 1-2 Hz). |

| ~7.65 | ddd | 1H | H4' | This proton is ortho to the methoxy group and para to the isoxazole ring. It will show coupling to H3', H5', and H6'. |

| ~7.50 | s | 1H | H4 | The proton on the isoxazole ring (H4) typically appears as a singlet in the aromatic region. Its exact position is influenced by the substituents at C3 and C5.[3] |

| ~7.25 | d | 1H | H3' | Ortho to the methoxy group, this proton is expected to be shielded relative to the other aromatic protons. It will show ortho coupling to H4'. |

| ~7.10 | t | 1H | H5' | This proton is meta to both the isoxazole and methoxy groups and will appear as a triplet due to coupling with H4' and H6'. |

| ~3.90 | s | 3H | OCH₃ | The methoxy group protons will appear as a sharp singlet in this region, a characteristic chemical shift for aryl methyl ethers. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum is detailed in the table below.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165.0 | C(OOH) | The carbonyl carbon of the carboxylic acid is expected at a significantly downfield chemical shift. |

| ~162.0 | C5 | The C5 carbon of the isoxazole ring, attached to the carboxylic acid, is highly deshielded. |

| ~158.0 | C3 | The C3 carbon of the isoxazole ring, attached to the phenyl group, is also significantly deshielded. |

| ~156.0 | C2' | The carbon of the phenyl ring bearing the methoxy group (C2') is expected to be highly deshielded due to the electronegativity of the oxygen atom. |

| ~132.0 | C4' | Aromatic CH carbon. |

| ~130.0 | C6' | Aromatic CH carbon. |

| ~121.0 | C5' | Aromatic CH carbon. |

| ~118.0 | C1' | The quaternary carbon of the phenyl ring attached to the isoxazole (C1') will be downfield. |

| ~112.0 | C3' | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~108.0 | C4 | The C4 carbon of the isoxazole ring is typically found in this region. |

| ~56.0 | OCH₃ | The carbon of the methoxy group has a characteristic chemical shift in this range. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR data acquisition and analysis.

In-Depth Spectral Interpretation and Causality

The predicted chemical shifts and coupling patterns are a direct consequence of the molecule's electronic structure.

-

¹H NMR Interpretation: The aromatic protons of the 2-methoxyphenyl ring are expected to exhibit a complex splitting pattern due to ortho, meta, and para couplings. The methoxy group at the C2' position exerts a significant electronic influence, generally causing a shielding effect (upfield shift) on the ortho (H3') and para (H5') protons through its electron-donating resonance effect. The proton on the isoxazole ring (H4) is anticipated to be a singlet, as it lacks adjacent proton neighbors for coupling. The carboxylic acid proton's chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding effects.

-

¹³C NMR Interpretation: The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of neighboring atoms and hybridization state. The carbonyl carbon of the carboxylic acid is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The carbons of the isoxazole ring (C3 and C5) are also significantly downfield, characteristic of carbons in heteroaromatic systems. Within the phenyl ring, the carbon attached to the electron-donating methoxy group (C2') is deshielded due to the inductive effect of the oxygen, while the carbons ortho and para to the methoxy group may experience some shielding from its resonance effect.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid. By leveraging established NMR principles and comparative data from analogous compounds, a comprehensive interpretation of the expected spectral features has been presented. The provided experimental workflow offers a standardized approach for acquiring high-quality NMR data for this and similar compounds. A thorough understanding of the NMR spectra is crucial for the unambiguous structural confirmation and further development of this promising heterocyclic compound in various scientific applications.

References

A Technical Guide to the Structural Elucidation of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid. While the definitive crystal structure of this specific compound has not been publicly reported, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation. By leveraging established crystallographic principles and drawing parallels from structurally related isoxazole derivatives, we present anticipated molecular geometries, intermolecular interactions, and a complete experimental workflow. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both a practical protocol and a deeper understanding of the causality behind key experimental decisions.

Introduction: The Rationale for Structural Analysis

This compound is a heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical research.[1] Its constituent parts—an isoxazole core, a methoxy-substituted phenyl ring, and a carboxylic acid moiety—suggest a rich potential for forming specific, directed intermolecular interactions, which are critical for molecular recognition in biological systems and for controlling solid-state properties in materials.

The determination of its three-dimensional structure via single-crystal X-ray diffraction (SC-XRD) is paramount.[2] An unambiguous crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation.[3] Furthermore, it reveals the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack in the crystalline state. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

-

Crystal Engineering: Designing novel materials with tailored physical and chemical properties.

This guide will therefore proceed not as a report of a known structure, but as a detailed protocol for its discovery and analysis.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A prerequisite for SC-XRD is the availability of high-purity material and the successful growth of single crystals of adequate size and quality (typically >0.1 mm in all dimensions).[4]

Proposed Synthesis

While various synthetic routes to substituted isoxazoles exist, a reliable method involves a [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[5] A plausible pathway is outlined below.

-

Step 1: Aldoxime Formation. To a solution of 2-methoxybenzaldehyde (1.0 eq) in a 1:1 ethanol/water mixture, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq). Stir at room temperature for 4 hours until TLC indicates completion. Extract the resulting 2-methoxybenzaldoxime with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.[5]

-

Step 2: Hydroximoyl Chloride Generation. Chlorinate the aldoxime from Step 1 using a suitable agent like N-chlorosuccinimide (NCS) in a solvent such as DMF to generate the corresponding hydroximoyl chloride in situ.

-

Step 3: [3+2] Cycloaddition. In a separate flask, prepare the sodium salt of ethyl 2,4-dioxobutanoate (ethyl acetopyruvate). Slowly add the in situ generated 2-methoxyphenyl hydroximoyl chloride to this solution. The cycloaddition should proceed at room temperature.

-

Step 4: Saponification. Upon completion of the cycloaddition, add an aqueous solution of sodium hydroxide (NaOH) and heat the mixture to hydrolyze the ethyl ester to the corresponding carboxylic acid.

-

Step 5: Purification. After cooling, acidify the reaction mixture with HCl to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Growing Single Crystals

The growth of diffraction-quality crystals is often the most challenging step. For a carboxylic acid, several techniques can be employed, all aiming to achieve slow, controlled supersaturation.

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).[6] An ideal solvent is one in which the compound is moderately soluble and where solubility shows a strong temperature dependence.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly over several days at a constant temperature in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., DMF or DMSO) in a small, open inner vial.[6][7]

-

Place this inner vial inside a larger, sealed jar containing a more volatile "poor" solvent (antisolvent, e.g., diethyl ether or hexane) in which the compound is insoluble.[7]

-

Over time, the vapor of the poor solvent will diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[7]

-

-

Solvent Layering:

-

Prepare a concentrated solution of the compound in a dense, "good" solvent (e.g., DCM or DMF) at the bottom of a narrow test tube.

-

Carefully layer a less dense, miscible "poor" solvent (e.g., hexane or toluene) on top, creating a distinct interface.[6]

-

Slow diffusion at the interface will initiate crystal growth over days or weeks.

-

Crystal Structure Determination: The SC-XRD Workflow

Once a suitable crystal is obtained, the process of determining its structure involves data collection, solution, and refinement.[8]

Data Collection

This is the final experimental stage where the crystal's interaction with X-rays is measured.[9]

-

Crystal Mounting: Select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher-quality diffraction data.[10]

-

Diffractometer Setup: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or pixel array).[10]

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software will auto-index these reflections to determine the crystal's unit cell parameters and Bravais lattice.[2]

-

Data Collection Strategy: Based on the determined lattice symmetry, the software calculates an optimal strategy (a series of goniometer movements) to collect a complete and redundant dataset.

-

Full Data Collection: Execute the strategy. This typically involves rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam, collecting hundreds of diffraction images.[11]

Caption: Fig 1. Single-Crystal X-ray Diffraction Workflow.

Structure Solution and Refinement

This computational process transforms the raw diffraction intensities into a final, accurate 3D atomic model.

-

Data Reduction: The collected images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization).[8] This yields a list of unique reflections with their corresponding intensities.

-

Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the crystal's space group.

-

Structure Solution: For small molecules, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between the most intense reflections to generate an initial electron density map.[10] This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[12] Using a least-squares algorithm, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).[13][14] Hydrogen atoms are typically added at calculated positions and refined using a riding model.

-

Validation: The final model is validated using metrics like the R-factor (R1) and by checking for any unusual geometric features or unresolved electron density.

Anticipated Structural Features and Analysis

Based on published crystal structures of similar isoxazole derivatives, we can predict the key structural features of this compound.[15]

Molecular Geometry

The molecule is expected to be largely planar. The dihedral angle between the isoxazole and the 2-methoxyphenyl rings will be a key feature. In some related structures, this angle is small, indicating a nearly coplanar arrangement, while in others it can be larger due to steric hindrance.[15] The carboxylic acid group is expected to be nearly coplanar with the attached isoxazole ring to maximize conjugation.

| Parameter | Anticipated Value Range | Justification / Comparable Compound |

| Crystal System | Monoclinic or Triclinic | Common for small, non-symmetrical organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are prevalent for achiral molecules. |

| Dihedral Angle | 5° - 20° | The 2-methoxy group may cause some twisting relative to the isoxazole ring. In ethyl 5-phenylisoxazole-3-carboxylate, this angle is only 0.5(1)°.[15] |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid carbonyl group. |

| C-O (acid) Bond | ~1.31 Å | Typical for a carboxylic acid hydroxyl group. |

| N-O (isoxazole) | ~1.42 Å | Characteristic of the isoxazole ring bond. |

Intermolecular Interactions & Crystal Packing

The packing of molecules in the crystal lattice will be dominated by strong hydrogen bonds from the carboxylic acid groups.

-

Hydrogen Bonding: It is highly probable that the molecules will form centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon.

-

Other Interactions: Weaker C-H···O or C-H···N interactions are also likely to be present, linking the dimers into a larger 3D network.[16] π-π stacking interactions between the phenyl and/or isoxazole rings of adjacent molecules may also contribute to the packing stability.

Caption: Fig 2. Anticipated Carboxylic Acid Dimer.

Hirshfeld Surface Analysis

To further quantify the intermolecular contacts, Hirshfeld surface analysis should be performed.[17] This analysis maps the close contacts a molecule makes with its neighbors. The resulting 2D fingerprint plots provide a percentage contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing, offering a powerful visualization of the forces holding the crystal together.[16][17] For similar structures, H···H, O···H, and C···H contacts are typically the most significant.[15]

Conclusion

This guide provides a comprehensive, step-by-step methodology for determining the crystal structure of this compound. By following these field-proven protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution, unambiguous three-dimensional structure. The anticipated findings—a largely planar molecule forming robust hydrogen-bonded dimers—will provide critical insights for applications in drug design and materials science. The successful elucidation of this structure will be a valuable addition to the structural database, enabling further computational and experimental studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of novel isoxazole derivatives - Détails de la publication [ucarech.uca.ma]

- 4. youtube.com [youtube.com]

- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. portlandpress.com [portlandpress.com]

- 9. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. Introduction [pd.chem.ucl.ac.uk]

- 13. dictionary.iucr.org [dictionary.iucr.org]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic Acid and Its Derivatives

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical overview of the synthesis of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, a key building block for novel therapeutics and agrochemicals.[4] We will dissect the core synthetic strategies, focusing on the prevalent 1,3-dipolar cycloaddition pathway, and provide field-proven insights into reaction mechanisms, experimental design, and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The five-membered isoxazole ring is a cornerstone of modern pharmacophores, prized for its unique electronic properties and its ability to act as a versatile bioisostere.[3][5] The nitrogen and adjacent oxygen atoms create a distinct dipole moment and offer sites for hydrogen bonding, while the aromatic ring contributes to π-π stacking interactions with biological targets.[3] This combination of features has led to the incorporation of the isoxazole core into numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][5]

The target molecule, 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid, is of particular interest. The 2-methoxyphenyl substituent at the 3-position and the carboxylic acid at the 5-position provide two distinct points for diversification, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The carboxylic acid moiety, in particular, serves as a crucial handle for forming amide, ester, and other derivatives, significantly expanding the chemical space accessible from this core structure.[6][7]

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 3,5-disubstituted isoxazole ring can be approached through several synthetic routes. However, the most robust and widely adopted method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][3][8] An alternative, classical approach involves the cyclization of a β-ketoester with hydroxylamine.[9]

Strategy 1: 1,3-Dipolar Cycloaddition

This strategy is the cornerstone of modern isoxazole synthesis due to its high regioselectivity and functional group tolerance.[8][10] The reaction involves the concerted cycloaddition of a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[1][8]

Causality Behind the Choice: The 1,3-dipolar cycloaddition is often preferred because it builds the heterocyclic core in a single, highly predictable step. The regioselectivity, which dictates the placement of substituents at the 3- and 5-positions, is well-controlled by the electronics of the reacting partners, typically yielding the 3,5-disubstituted product exclusively.[11]

Workflow Diagram:

Caption: Synthetic workflow for 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid via 1,3-dipolar cycloaddition.

Mechanistic Insights:

The key to a successful cycloaddition is the controlled, in situ generation of the nitrile oxide intermediate.[12] Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction.[12]

Mechanism Diagram:

Caption: Mechanism of isoxazole formation and the competing nitrile oxide dimerization.

To mitigate dimerization, the oxidant (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) is added slowly to a mixture of the aldoxime and the alkyne.[12] This ensures the concentration of the transient nitrile oxide remains low, favoring the intermolecular reaction with the abundant dipolarophile over self-condensation.[12]

Strategy 2: Condensation of a β-Ketoester with Hydroxylamine

An alternative, classical route involves the reaction of a suitably substituted β-ketoester with hydroxylamine.[9]

Causality Behind the Choice: This method is valuable when the required alkyne for the cycloaddition is unstable or commercially unavailable. It relies on readily accessible 1,3-dicarbonyl compounds. However, a significant challenge is controlling the regioselectivity, as reaction with hydroxylamine can potentially lead to two isomeric isoxazole products or the formation of an isoxazol-5-one byproduct.[9][12]

Workflow Diagram:

Caption: Synthetic workflow via the β-ketoester condensation route.

Careful control of pH is critical in this synthesis. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions can promote the formation of the isomeric 5-isoxazolone.[12]

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of the target compound from 2-methoxybenzaldehyde.

Part A: Synthesis of 2-Methoxybenzaldoxime

-

Setup: To a 250 mL round-bottom flask, add 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), hydroxylamine hydrochloride (5.60 g, 80.7 mmol), and sodium acetate (6.63 g, 80.7 mmol).

-

Reaction: Add a 1:1 mixture of ethanol and water (100 mL). Stir the resulting mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).[2]

-

Workup: Once complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oxime is often a solid and can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

Part B: Synthesis of Ethyl 3-(2-methoxyphenyl)-isoxazole-5-carboxylate

-

Setup: In a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the 2-methoxybenzaldoxime (10.0 g, 66.1 mmol) and ethyl propiolate (8.15 g, 83.1 mmol, 1.25 eq.) in 150 mL of dichloromethane (DCM).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add triethylamine (10.1 mL, 72.7 mmol, 1.1 eq.).

-

Nitrile Oxide Generation: Prepare a solution of N-chlorosuccinimide (NCS) (9.72 g, 72.7 mmol, 1.1 eq.) in 100 mL of DCM. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.[12]

-

Cycloaddition: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the consumption of the nitrile oxide intermediate by TLC.

-

Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield the product as a pale yellow oil or solid.

Part C: Saponification to 3-(2-Methoxyphenyl)-isoxazole-5-carboxylic Acid

-

Setup: Dissolve the purified ethyl ester (e.g., 10.0 g, 40.4 mmol) in a mixture of tetrahydrofuran (THF) and water (100 mL, 2:1 ratio).

-

Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.54 g, 60.6 mmol, 1.5 eq.). Stir the mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the disappearance of the starting ester by TLC.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid as an off-white solid.[4]

Synthesis of Derivatives: Amide Coupling

The carboxylic acid is a versatile handle for creating derivatives. A common transformation is the formation of amides, which are prevalent in bioactive molecules.[6]

Caption: General workflow for the synthesis of isoxazole-5-carboxamide derivatives.

Protocol: General Amide Coupling

-

Activation: Dissolve 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid (1.0 eq.) in DCM or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq.).[6] Stir at room temperature for 30 minutes to form the activated ester.

-

Coupling: Add the desired amine (1.1 eq.) to the mixture.

-

Reaction: Stir at room temperature until the reaction is complete (monitor by TLC).

-

Workup: Perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purification: Purify the resulting amide by column chromatography or recrystallization.

Troubleshooting and Optimization

| Problem | Probable Cause | Solution | Reference |

| Low yield in cycloaddition | Dimerization of the nitrile oxide to form a furoxan byproduct. | Generate the nitrile oxide in situ by slow addition of the oxidant to the mixture of aldoxime and alkyne. Lowering the reaction temperature can also help. | [12] |

| Formation of 5-isoxazolone byproduct (from β-ketoester route) | Reaction conditions (pH) favor the undesired cyclization pathway. | Maintain acidic conditions during the cyclization step. Careful selection of the base and solvent system is crucial. | [12] |

| Incomplete saponification | Steric hindrance around the ester; insufficient base or reaction time. | Increase the amount of LiOH or NaOH to 2-3 equivalents. Increase the reaction temperature or prolong the reaction time. Use a co-solvent like methanol to improve solubility. | |

| Difficulty purifying final acid | Contamination with unreacted starting material or byproducts. | Ensure the preceding step (ester synthesis) goes to completion. Wash the basic aqueous solution thoroughly with an organic solvent before acidification to remove neutral impurities. |

Conclusion

The synthesis of 3-(2-methoxyphenyl)-isoxazole-5-carboxylic acid is a well-established process, with the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne representing the most efficient and reliable route. This method offers high regioselectivity and tolerates a wide range of functional groups. By carefully controlling the in situ generation of the reactive nitrile oxide intermediate, common side reactions such as dimerization can be effectively minimized. The resulting carboxylic acid serves as a highly valuable platform for the synthesis of diverse libraries of amide and ester derivatives, making it a critical building block in the ongoing quest for novel pharmaceuticals and agrochemicals.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Isoxazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Isoxazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Isoxazole Ring

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique electronic properties and structural rigidity allow for diverse, specific interactions with a wide array of biological targets, making it a "privileged scaffold" in drug design.[5] The incorporation of the isoxazole moiety can significantly enhance a molecule's pharmacokinetic profile, improve efficacy, and reduce toxicity.[1][5] This guide provides a comprehensive exploration of the key therapeutic targets of isoxazole-containing compounds, delving into their mechanisms of action, supporting quantitative data, and the experimental workflows essential for their validation. The broad spectrum of biological activities demonstrated by isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores their vast therapeutic potential.[1][3][6][7]

I. Targeting the Inflammatory Cascade: Isoxazoles as Modulators of Key Enzymes

Chronic inflammation is a hallmark of numerous diseases, and enzymes within the inflammatory cascade are prime targets for therapeutic intervention. Isoxazole derivatives have proven to be particularly effective in modulating the activity of cyclooxygenase (COX) enzymes and other key inflammatory mediators.[2][8]

A. Cyclooxygenase (COX) Inhibition: A Mainstay of Anti-inflammatory Therapy

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is inducible and its expression is elevated during inflammation.[9][10] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[9]

A notable example of an isoxazole-containing selective COX-2 inhibitor is Valdecoxib.[1][2] The diaryl-substituted isoxazole scaffold is a common feature in selective COX-2 inhibitors.[11][12] The larger active site of COX-2, featuring a side pocket, can accommodate the bulkier aryl groups often attached to the isoxazole ring, a feature that is key to its selectivity over COX-1.[11]

Mechanism of Action: Isoxazole-based COX-2 inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, arachidonic acid. This blockade halts the production of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory potency of isoxazole compounds against COX-1 and COX-2 is the colorimetric inhibitor screening assay.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Inhibitor Preparation: Isoxazole test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

-

Assay Reaction:

-

The assay is performed in a 96-well plate.

-

To each well, add the assay buffer, heme, and the test compound at various concentrations.

-

The enzyme (either COX-1 or COX-2) is then added to each well.

-

The plate is incubated to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric substrate.

-

-

Detection: The peroxidase activity of COX is measured by monitoring the absorbance of the oxidized colorimetric substrate using a plate reader.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Other Key Inflammatory Enzyme Targets

Beyond COX, isoxazole derivatives have shown inhibitory activity against other enzymes involved in inflammation:

-

Lipoxygenase (LOX): Certain isoxazole compounds have demonstrated significant inhibitory activity against lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[13]

-

p38 MAP Kinase: Substituted isoxazoles have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]

II. Isoxazoles in Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The versatility of the isoxazole scaffold has been extensively leveraged in the development of anticancer agents that target various hallmarks of cancer.[15][16][17]

A. Kinase Inhibition: Disrupting Cancer Cell Signaling

Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a common driver of cancer.[18] Isoxazole derivatives have been successfully designed as small molecule kinase inhibitors.[18]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[19] Isoxazole-based compounds have been identified as potent VEGFR-2 inhibitors, thereby inhibiting tumor growth and metastasis.[19][20]

-

EGFR-TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another important target in cancer therapy. Certain isoxazole derivatives have shown high inhibitory activity against EGFR-TK.[20]

-

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many oncoproteins.[5] NVP-AUY922 is an example of an isoxazole-based Hsp90 inhibitor that has been investigated in clinical trials.[1]

Mechanism of Action: Isoxazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway.[18]

Experimental Workflow: Validating Kinase Inhibitors

B. Other Anticancer Mechanisms

Isoxazole derivatives exhibit a broad range of anticancer activities through various other mechanisms:[16]

-

Tubulin Polymerization Inhibition: Some isoxazole compounds interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[5]

-

Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair, and their inhibition by isoxazole derivatives can lead to DNA damage and cell death.[16]

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors can alter gene expression to induce anti-tumor effects, and isoxazole-containing compounds have been explored for this purpose.[5][16]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is involved in DNA repair. While no isoxazole-based PARP inhibitors are currently approved, their potential in this area is being actively researched.[21]

III. Neuroprotection and Neuromodulation: Isoxazoles in the Central Nervous System

The isoxazole scaffold is also present in drugs targeting the central nervous system (CNS), demonstrating its ability to cross the blood-brain barrier and interact with neuronal targets.[1][6]

A. Targeting Neurotransmitter Receptors

-

D2/5HT2A Receptor Antagonism: Risperidone, an atypical antipsychotic containing a fused isoxazole ring, acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][22] This dual antagonism is believed to be responsible for its efficacy in treating schizophrenia.[22]

B. Enzyme Inhibition in Neurodegenerative Diseases

-

Monoamine Oxidase (MAO) Inhibition: Isoxazole derivatives have been investigated as inhibitors of MAO, an enzyme that metabolizes neurotransmitters like dopamine and serotonin.[6] MAO inhibitors can increase the levels of these neurotransmitters in the brain, which can be beneficial in conditions like depression and Parkinson's disease.

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease. Some isoxazole compounds have shown potential as AChE inhibitors.[6]

IV. Other Notable Therapeutic Targets

The therapeutic reach of isoxazole compounds extends to other important biological targets:

-

Carbonic Anhydrase (CA) Inhibition: Several isoxazole derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[23][24]

-

Farnesoid X Receptor (FXR) Agonism: Novel isoxazole derivatives have been identified as potent agonists of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis and has been validated as a target for liver diseases.[25]

Conclusion: The Future of Isoxazole-Based Drug Discovery

The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][3] The diverse range of validated and potential therapeutic targets for isoxazole compounds, from enzymes and receptors to protein-protein interactions, ensures their continued prominence in drug discovery programs across multiple disease areas.[26][27] As our understanding of disease biology deepens, the rational design of new isoxazole derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]